molecular formula K2S2O8<br>K2O8S2 B057054 Potassium persulfate CAS No. 7727-21-1

Potassium persulfate

Cat. No. B057054
CAS RN: 7727-21-1
M. Wt: 270.33 g/mol
InChI Key: USHAGKDGDHPEEY-UHFFFAOYSA-L
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Patent
US07371273B2

Procedure details

About 1160 ml of water was heated in a reactor to 90° C. A solution of 1.39 g potassium persulfate initiator in 160 ml water was prepared. An initial 32 ml of this initiator solution was added to the reactor bath and stirred. Separately, a first monomer emulsion comprising 77.56 g styrene, 278.84 g hexyl methacrylate, 3.6 g ethylene glycol dimethacrylate, 1.44 g isooctylthio glycolate chain transfer agent, and 29.95 g of 30% Rhodafac RS 710 was prepared in 122.4 ml water. A second monomer emulsion comprising 6 g styrene, 21.6 g hexyl methacrylate, 12 g p-styrenesulfonyl chloride (blocked acid monomer of Example 2), 0.4 g ethylene glycol dimethacrylate, 0.16 g isooctylthio glycolate, and 3.33 g of 30% Rhodafac RS 710 was separately prepared in 13.6 g of water. The first monomer emulsion was added dropwise to the reaction vessel over a 30 minute period and stirred. Simultaneously, 110 g of the initiator solution was added dropwise to the reaction vessel over the same period. Fifteen minutes following completion of the first monomer emulsion and initiator feeds, the second monomer emulsion was added dropwise to the reaction bath over a period of 5 minutes. The remaining 18 g of initiator solution was added dropwise to the reaction bath over the same 5 minute period. The reaction was stirred and maintained at 90° C. for an additional 1.5 hours. About 0.3 g. t-butyl peroxide was then added to the reactor with continued heating for 15 minutes. The reaction was then allowed to cool to 50° C. Potassium hydroxide (50% in water) was added to bring the formed latex solution to a pH of 9.2. The solution was then stirred at 90° C. for an additional 1.5 hours during which the pH dropped to 6.8 (due to release of HCl resulting from the unblocking). The contents were cooled to ambient temperature, after which additional potassium hydroxide was added to adjust the pH to 8.5 and to salt the surface acid groups. The latex solution was subsequently filtered with a 200 mesh filter to obtain 20.0% solids latex solution having a particle size of 150 nm. The amount of acid in this latex was 14.8 millimoles.
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
isooctylthio glycolate
Quantity
0.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
initiator
Quantity
110 g
Type
reactant
Reaction Step Four
[Compound]
Name
initiator
Quantity
18 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
122.4 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
initiator
Quantity
32 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
13.6 g
Type
reactant
Reaction Step Twelve
Name
Quantity
1160 mL
Type
reactant
Reaction Step Thirteen
Quantity
77.56 g
Type
reactant
Reaction Step Fourteen
Quantity
278.84 g
Type
reactant
Reaction Step Fifteen
Quantity
3.6 g
Type
reactant
Reaction Step 16
Quantity
6 g
Type
reactant
Reaction Step 17
Quantity
21.6 g
Type
reactant
Reaction Step 18
Quantity
12 g
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Yield
20%

Identifiers

REACTION_CXSMILES
C=CC1C=CC=CC=1.C(OCCCCCC)(=O)C(C)=C.C(OCCOC(=O)C(C)=C)(=[O:25])C(C)=C.C=CC1C=CC([S:43](Cl)(=[O:45])=[O:44])=CC=1.C([O:51][S:52]CCCCCC(C)C)(=O)CO.C([O:65][O:66]C(C)(C)C)(C)(C)C.[OH-:71].[K+:72].Cl.[OH2:74]>>[S:52]([O:65][O:66][S:43]([O-:45])(=[O:25])=[O:44])([O-:51])(=[O:74])=[O:71].[K+:72].[K+:72] |f:6.7,10.11.12|

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Step Three
Name
isooctylthio glycolate
Quantity
0.16 g
Type
reactant
Smiles
C(CO)(=O)OSCCCCCC(C)C
Step Four
Name
initiator
Quantity
110 g
Type
reactant
Smiles
Step Five
Name
initiator
Quantity
18 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Ten
Name
Quantity
122.4 mL
Type
reactant
Smiles
O
Step Eleven
Name
initiator
Quantity
32 mL
Type
reactant
Smiles
Step Twelve
Name
Quantity
13.6 g
Type
reactant
Smiles
O
Step Thirteen
Name
Quantity
1160 mL
Type
reactant
Smiles
O
Step Fourteen
Name
Quantity
77.56 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Fifteen
Name
Quantity
278.84 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCC
Step 16
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Step 17
Name
Quantity
6 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step 18
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCC
Step 19
Name
Quantity
12 g
Type
reactant
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)Cl
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The first monomer emulsion was added dropwise to the reaction vessel over a 30 minute period
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
Fifteen minutes
ADDITION
Type
ADDITION
Details
the second monomer emulsion was added dropwise to the reaction bath over a period of 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with continued heating for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C
STIRRING
Type
STIRRING
Details
The solution was then stirred at 90° C. for an additional 1.5 hours during which the pH
Duration
1.5 h
ADDITION
Type
ADDITION
Details
dropped to 6.8 (due
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The latex solution was subsequently filtered with a 200 mesh
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.